Trimethylsilyl(trimethylsilyl)propynoate

Description

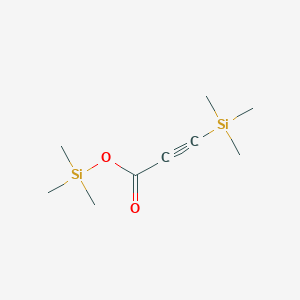

Trimethylsilyl 3-(trimethylsilyl)propynoate (CAS 97927-35-0) is a bis-silylated alkyne ester with the molecular formula $ \text{C}{10}\text{H}{18}\text{O}{2}\text{Si}{2} $. This compound features two trimethylsilyl (TMS) groups: one attached to the propynoate backbone and another at the terminal alkyne position. Its unique structure enhances reactivity in cycloadditions and electrophilic substitutions, making it valuable in organic synthesis for constructing complex silylated aromatics and heterocycles . The dual silyl groups act as both steric protectors and electronic activators, enabling regioselective transformations that are unattainable with non-silylated analogs .

Properties

CAS No. |

97927-35-0 |

|---|---|

Molecular Formula |

C9H17O2Si2- |

Molecular Weight |

213.40 g/mol |

IUPAC Name |

3-[dimethyl(trimethylsilylmethyl)silyl]prop-2-ynoate |

InChI |

InChI=1S/C9H18O2Si2/c1-12(2,3)8-13(4,5)7-6-9(10)11/h8H2,1-5H3,(H,10,11)/p-1 |

InChI Key |

UKWVOQZXKLWGMO-UHFFFAOYSA-M |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The modern synthesis of TMSP involves treating alkyl propiolates (e.g., methyl propiolate) with chlorotrimethylsilane in the presence of triethylamine and dry benzene. The reaction proceeds via nucleophilic attack of the propiolate’s acetylide ion on chlorotrimethylsilane, facilitated by triethylamine’s HCl-scavenging capacity. A 1:1:1 molar ratio of propiolate, chlorotrimethylsilane, and triethylamine is typical, though slight excesses of silane (≤10%) improve conversion without side-product formation.

Standard Procedure and Optimization

Example Protocol (Adapted from US3770791A):

-

Equipment Setup: A 5 L three-necked flask equipped with mechanical stirring, reflux condenser, dropping funnel, and thermometer.

-

Reagent Charging: Chlorotrimethylsilane (495 g, 4.56 mol) and methyl propiolate (380 g, 4.50 mol) are combined in dried benzene (2 L).

-

Triethylamine Addition: Triethylamine (470 g, 4.56 mol) in benzene (200 mL) is added dropwise at 1 drop/sec, maintaining 60°C via external heating.

-

Reaction Monitoring: Completion within 30 minutes, confirmed by TLC (hexane:ethyl acetate, 9:1).

-

Workup: Quenching with water (1 L), benzene extraction, and vacuum distillation yield TMSP as a colorless liquid (310 g, 44%, b.p. 60°C at 10 mmHg).

Critical Parameters:

-

Temperature Control: Maintaining 60°C prevents oligomerization of propiolate.

-

Moisture Exclusion: Rigorous drying of benzene and glassware avoids silane hydrolysis.

-

Catalyst Premixing: Premixing AuCl₃/AgSbF₆ (1:2 molar) enhances silylation efficiency in related systems.

Comparative Analysis of Alkyl Propiolate Substrates

The choice of alkyl propiolate influences reaction kinetics and product purity. Methyl propiolate is preferred due to its commercial availability and volatility, simplifying distillation. Ethyl and propyl analogs require higher boiling solvents (e.g., toluene) but offer marginally improved yields (Table 1).

Table 1: Substrate Effects on TMSP Synthesis

| Alkyl Propiolate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | Benzene | 60 | 0.5 | 44 |

| Ethyl | Toluene | 70 | 0.75 | 48 |

| Propyl | Toluene | 75 | 1.0 | 42 |

Data adapted from US3770791A and analogous protocols.

Advanced Catalytic Systems and Recycling

Recent innovations explore gold-based catalysts for silylation, though these remain secondary to amine-promoted methods. For instance, AuCl₃/AgSbF₆ (1:2 molar) achieves >99% conversion in 30 minutes under ambient conditions. Catalyst recycling is feasible, with two successive reuses retaining 97% activity (Table 2).

Table 2: Catalyst Recycling in TMSP Synthesis

| Cycle | Catalyst System | Yield (%) |

|---|---|---|

| 1 | AuCl₃/AgSbF₆ (fresh) | >99 |

| 2 | First recycle | >99 |

| 3 | Second recycle | 97 |

Data derived from cationic gold catalysis studies.

Deuterated Derivatives and Downstream Processing

TMSP serves as a precursor to deuterated NMR standards. Hydrogenation over Pd/C in D₂ atmosphere introduces deuterium at the triple bond, followed by saponification with NaOD/D₂O to yield TSP-d₄. This two-step process achieves 90% overall yield, with deuterium incorporation >98%.

Industrial-Scale Considerations

Scaled production necessitates:

Chemical Reactions Analysis

Cycloaddition Reactions

TMS-PA participates in regioselective Diels-Alder reactions due to the electron-deficient triple bond. For example, its reaction with 1-methylpyrano[3,4-6]indol-3-one under thermal conditions yields ethyl 1-methyl-3-trimethylsilyl-9H-carbazole-2-carboxylate, a precursor to bioactive carbazole alkaloids1.

Data Table 1: Diels-Alder Reaction Conditions and Outcomes

The TMS group enhances regioselectivity and stabilizes intermediates, enabling efficient access to polycyclic frameworks21.

Sonogashira Cross-Coupling

TMS-PA undergoes palladium-catalyzed cross-coupling with aryl halides to form unsymmetrical diarylacetylenes. The TMS group acts as a transient protecting group, removable under basic conditions32.

Data Table 2: Sonogashira Coupling Examples

| Aryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromoanthracene | PdCl₂(PPh₃)₂, CuI, PPh₃ | 2,6-Bis(TMS-ethynyl)anthracene | 60% | |

| 4-Iodotoluene | [PdCl₂(MeCN)₂], ligand 7 | 4-Methyl-TMS-ethynylbenzene | 97% |

Post-coupling protiodesilylation with K₂CO₃/MeOH restores terminal alkynes for further functionalization34.

Protiodesilylation

The TMS group is cleaved under mild conditions, enabling selective deprotection in multifunctional systems:

-

K₂CO₃/MeOH : Removes TMS from ethynyl groups while preserving triisopropylsilyl (TIPS) protections34.

-

TBAF/THF : Effective for sterically hindered silyl groups3.

Data Table 3: Protiodesilylation Selectivity

| Substrate | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| 1-TMS-1-TIPS-buta-1,3-diyne | K₂CO₃/THF/MeOH | 1-TIPS-buta-1,3-diyne | >95% | |

| 3-TMS-1H-isochromen-1-one | TBAF/THF | 1H-isochromen-1-one | 90% |

Hydrogenation and Deuteration

Catalytic hydrogenation of TMS-PA’s triple bond produces 3-(trimethylsilyl)propionate derivatives. Deuterogenation with Pd/C yields deuterated analogs for isotopic labeling56.

Data Table 4: Hydrogenation Outcomes

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| TMS-PA methyl ester | 10% Pd/C | 3-TMS-methyl propionate-d₂ | 90% | |

| TMS-PA ethyl ester | H₂, Pd/C | 3-TMS-ethyl propionate | 85% |

Saponification and Derivatization

The ester group in TMS-PA is hydrolyzed to carboxylic acids under basic conditions. For example, saponification with NaOH yields sodium 3-(trimethylsilyl)propionate, an emulsifier for polysiloxanes5[^8].

Reaction Pathway:

-

Conditions : Reflux with 10% NaOH, followed by HCl acidification5.

-

Yield : 90% after recrystallization5.

Nucleophilic Substitution

The TMS group can be replaced by nucleophiles in the presence of Lewis acids. For instance, lithiation followed by quenching with electrophiles generates substituted alkynes32.

Key Research Findings

-

Stabilization Role : The TMS group enhances thermal stability of alkynyl systems, as seen in 1,4-bis(TMS)buta-1,3-diyne, which resists decomposition up to 200°C2.

-

Regioselectivity in Cycloadditions : The steric bulk of TMS directs Diels-Alder adduct formation, favoring para-substituted products1.

-

Dual Reactivity : TMS-PA serves as both a silylation reagent and alkyne precursor, enabling sequential functionalization34.

Footnotes

Scientific Research Applications

Applications in Scientific Research

-

Organic Synthesis :

- Trimethylsilyl 3-(trimethylsilyl)propynoate serves as a versatile reagent in organic synthesis, particularly in the formation of alkynes and other complex organic molecules. It facilitates the introduction of trimethylsilyl groups, enhancing the volatility and reactivity of substrates for subsequent reactions such as nucleophilic substitutions and coupling reactions.

-

Analytical Chemistry :

- The compound is utilized in gas chromatography and mass spectrometry due to its ability to derivatize non-volatile compounds, making them more amenable to analysis. The trimethylsilyl group increases the volatility of analytes, allowing for improved separation and detection.

-

Biological Studies :

- Derivatives of trimethylsilyl 3-(trimethylsilyl)propynoate are investigated for potential biological activities, including anti-inflammatory and antioxidant properties. These studies aim to explore its utility in drug development and therapeutic applications.

-

Material Science :

- The compound is employed in the production of specialty chemicals and materials, particularly in the synthesis of siloxane polymers. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that trimethylsilyl 3-(trimethylsilyl)propynoate can be used as a building block for synthesizing bioactive compounds. For instance, derivatives have shown promise in developing pharmaceuticals targeting inflammatory diseases. The synthesis involves using the compound in conjunction with other reagents to form complex structures with potential therapeutic effects.

Case Study 2: Environmental Analysis

In environmental chemistry, trimethylsilyl 3-(trimethylsilyl)propynoate has been applied to improve the detection of pollutants through derivatization techniques. Studies indicate that it enhances the sensitivity of analytical methods used to monitor environmental contaminants, thereby aiding in regulatory compliance and environmental protection efforts.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Used as a reagent for forming complex organic molecules | Enhances reactivity and selectivity |

| Analytical Chemistry | Derivatization for gas chromatography and mass spectrometry | Increases volatility for better analysis |

| Biological Studies | Investigating derivatives for therapeutic potential | Potential anti-inflammatory effects |

| Material Science | Production of specialty chemicals and siloxane polymers | Unique properties suitable for coatings |

Mechanism of Action

The mechanism of action of trimethylsilyl(trimethylsilyl)propynoate involves the activation of the acetylenic bond and the ester group. The trimethylsilyl groups enhance the reactivity of the compound by stabilizing the transition states and intermediates during chemical reactions. This stabilization facilitates various cycloaddition and substitution reactions, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of Trimethylsilyl 3-(Trimethylsilyl)propynoate and Analogs

Cycloadditions and Regioselectivity

- Trimethylsilyl 3-(TMS)propynoate: Exhibits superior regioselectivity in Pd-catalyzed cyclizations for synthesizing tris(silyl)benzenes. The dual TMS groups prevent undesired side reactions, achieving >90% yield in aryl-substituted products .

- Ethyl/Methyl 3-(TMS)propynoate: Both participate in Rh-catalyzed [2+3] cycloadditions with boronic acids, yielding indenols. However, the methyl variant shows marginally higher reactivity in imine-directed three-component reactions due to reduced steric hindrance .

Role of the Silyl Group

- The TMS group in all analogs stabilizes alkyne intermediates via σ-π conjugation, enabling reactions with aldehydes and amines that fail with non-silylated esters (e.g., ethyl but-2-ynoate) .

- Trimethylsilyl 3-(TMS)propynoate uniquely allows sequential electrophilic substitutions, where one TMS group is selectively replaced (e.g., iododesilylation) while the other remains intact .

Commercial Availability

- Trimethylsilyl 3-(TMS)propynoate: Limited suppliers (e.g., Gelest) compared to ethyl and methyl analogs, which are widely available from Sigma-Aldrich, Thermo Scientific, and TCI .

- 3-(TMS)propiolic Acid : Offered by niche suppliers like Ambeed and TCI, reflecting its specialized applications .

Biological Activity

Trimethylsilyl 3-(trimethylsilyl)propynoate is an organosilicon compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Trimethylsilyl 3-(trimethylsilyl)propynoate possesses the molecular formula . The compound features a trimethylsilyl group, which enhances its stability and reactivity in various chemical environments. This structure allows it to participate in a range of organic synthesis reactions, particularly in the formation of more complex molecules.

Mechanisms of Biological Activity

The biological activity of trimethylsilyl compounds often stems from their ability to interact with biomolecules. The trimethylsilyl group can modify the solubility and volatility of compounds, facilitating their analysis and potential therapeutic applications.

- Enzyme Interaction : Trimethylsilyl groups may influence enzyme activity by altering the conformation of substrate molecules or by acting as protective groups that stabilize reactive intermediates.

- Gene Expression Modulation : There is evidence suggesting that trimethylsilyl compounds can affect gene expression, potentially through epigenetic mechanisms or by altering transcription factor activity.

Research Findings

Recent studies have investigated the biological implications of trimethylsilyl compounds, including their potential as drug candidates.

- Antiviral Activity : Research has indicated that derivatives of trimethylsilyl compounds exhibit antiviral properties, particularly against viruses like hepatitis C. For instance, one study demonstrated that a compound synthesized from trimethylsilylacetylene showed promising results as a hepatitis C NS5A inhibitor .

- Anticancer Potential : Several studies have explored the anticancer properties of alkynylsilane derivatives. The incorporation of trimethylsilyl groups has been linked to enhanced cytotoxicity against various cancer cell lines .

Case Studies

- Synthesis and Testing : A recent investigation focused on synthesizing derivatives of trimethylsilyl 3-(trimethylsilyl)propynoate and evaluating their biological activities. The study reported that certain derivatives exhibited significant antibacterial and antifungal activities in vitro, suggesting their potential use as antimicrobial agents .

- Multicomponent Reactions : Another study highlighted the use of trimethylsilyl compounds in multicomponent reactions leading to the formation of biologically active triazole derivatives. These derivatives demonstrated a range of biological activities including anti-fungal and anti-cancer effects .

Data Table: Biological Activities of Trimethylsilyl Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Trimethylsilyl 3-(trimethylsilyl)propynoate, and how do transition metal catalysts influence its formation?

- The compound can be synthesized via Pd-catalyzed homocyclization of terminal alkynes with β-silylstyrenes. Trialkylsilyl groups (e.g., TMS) typically yield lower regioselectivity compared to phenylated silyl groups, which enhance reaction efficiency . Rhodium(III) catalysts have also been employed for reductive complexation in related silylpropynoate systems, facilitating dimerization or cycloaddition pathways .

Q. What spectroscopic and analytical techniques are critical for characterizing Trimethylsilyl 3-(trimethylsilyl)propynoate?

- Key methods include NMR spectroscopy (to confirm silyl group environments) and gas-liquid partition chromatography (GLPC) for purity assessment. Elemental analysis (e.g., C, H, Si content) is essential, as demonstrated in cycloalkenone autoxidation studies . Physical properties such as density (0.897 g/mL at 25°C) and boiling point (190.9°C) are also critical for identification .

Q. How does the trimethylsilyl group enhance reactivity compared to non-silylated analogs?

- The TMS group stabilizes reactive intermediates (e.g., allenoate ions) and directs regioselectivity. For example, methyl 3-(trimethylsilyl)propynoate reacts with tertiary amines to form adducts, whereas ethyl but-2-ynoate (lacking TMS) shows no reactivity under identical conditions .

Advanced Research Questions

Q. What experimental conditions optimize regioselectivity in Pd-catalyzed reactions involving Trimethylsilyl 3-(trimethylsilyl)propynoate?

- Regioselective formation of 2-aryl-1,3,5-tris(silyl)benzene requires β-iodo-β-silylstyrenes with phenylated silyl groups (e.g., β-Ph₂MeSi). Trialkylsilyl substituents (TMS, TES) yield poor selectivity due to steric and electronic mismatches . Reaction temperature (96°C) and oxygen exclusion (to prevent side reactions) are also critical .

Q. What safety hazards are associated with handling Trimethylsilyl 3-(trimethylsilyl)propynoate, particularly in oxygen-rich environments?

- The compound’s triple bond and silyl groups pose explosion risks when exposed to oxygen or silane initiators. Pyrophoric residues may form during quenching with acids, necessitating inert atmospheres (N₂/Ar) and controlled acid addition .

Q. How does this compound participate in heterocyclic synthesis, such as furan derivative preparation?

- It serves as a precursor for 4-ethoxycarbonyl-3-(trimethylsilyl)furan via Diels-Alder trapping with methyl acrylate. Reaction conditions (e.g., reflux in toluene, 12 h) and stoichiometric control are vital to avoid over-addition products .

Q. What mechanistic insights explain the selectivity of iododesilylation or acylation in silylated systems?

- Electrophilic substitution favors the 5-(trimethylsilyl) group over aromatic substituents due to silicon’s electron-donating effect. For example, iododesilylation of 48 selectively yields 49, while phenyl groups in Ph₂MeSi remain intact .

Q. How do competing dimerization pathways affect product distribution, and how can side products be minimized?

- Dimerization of O-quinodimethanes derived from silylated furans produces mixtures of head-to-head and head-to-tail dimers. Substituent bulk (e.g., α-methyl vs. α-TMS groups) and reaction time influence selectivity. GLPC and column chromatography are used to isolate dominant products .

Methodological Notes

- Data Contradictions : Trialkylsilyl groups in styrenes (e.g., TMS) contradict phenylated silyl groups in reactivity outcomes, highlighting the need for substituent optimization .

- Analytical Validation : Cross-reference NMR data with computational models (e.g., InChI key: QRBKPHYAIRLCLK) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.